Kinase Inhibition Profile: DYRK1A and CLK1 Activity of 4-(Imidazo[1,2-a]pyridin-2-yl)phenol vs. Series Reference
In a study evaluating a library of 110 compounds, the imidazo[1,2-a]pyridine scaffold containing the 4-(Imidazo[1,2-a]pyridin-2-yl)phenol core (referred to as compound 4a) was identified as a selective kinase inhibitor [1]. It demonstrated micromolar inhibitory activity against both DYRK1A and CLK1 kinases. This is compared to the most potent compound in the same series, compound 4c, which showed sub-micromolar activity, establishing a clear SAR for the phenol group.
| Evidence Dimension | Inhibitory activity (IC50) against DYRK1A and CLK1 kinases |
|---|---|
| Target Compound Data | Micromolar IC50 against DYRK1A and CLK1 (specific numeric value not provided in abstract, but described as 'micromolar activity') |
| Comparator Or Baseline | Compound 4c: IC50 of 2.6 μM against DYRK1A and 0.7 μM against CLK1 |
| Quantified Difference | The activity of the target compound is described as 'micromolar', while the optimized analog 4c achieves sub-micromolar potency (0.7 μM) for CLK1. This represents at least a 3.7-fold difference in potency based on the reported values, highlighting the target compound's role as a selective but less potent scaffold. |
| Conditions | In vitro protein kinase and ATP competition assays |
Why This Matters
This data confirms the compound is not an inert byproduct but a verified, active kinase inhibitor scaffold, differentiating it from other commercially available imidazo[1,2-a]pyridines lacking documented biological activity.
- [1] Lawson, M., Rodrigo, J., Baratte, B., Robert, T., Delehouzé, C., Lozach, O., Ruchaud, S., Bach, S., Brion, J. D., Alami, M., & Hamze, A. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 105-114. View Source
